molecular formula C13H18ClN3O5 B8132434 Gly-gly-tyr-oh hcl

Gly-gly-tyr-oh hcl

Cat. No.: B8132434
M. Wt: 331.75 g/mol
InChI Key: YFZBDFGKUSCKCE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyltyrosine hydrochloride is a tripeptide composed of glycine, glycine, and tyrosine, with an additional hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycylglycyltyrosine hydrochloride typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and tyrosine to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide. The resulting dipeptide is then coupled with protected tyrosine to form the tripeptide. Finally, the protecting groups are removed, and the tripeptide is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of glycylglycyltyrosine hydrochloride often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the first amino acid is anchored to a solid resin, and subsequent amino acids are added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyltyrosine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptides with altered amino acid residues.

    Substitution: Alkylated or acylated peptides

Scientific Research Applications

Glycylglycyltyrosine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of glycylglycyltyrosine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity and specificity. Additionally, the peptide can undergo conformational changes that affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyltyrosine hydrochloride is unique due to its tripeptide structure, which provides additional functional groups and potential for diverse chemical reactions compared to dipeptides. The presence of the tyrosine residue also imparts unique properties, such as the ability to undergo oxidative cross-linking .

Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5.ClH/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBDFGKUSCKCE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.